Sempervirine cation

p53-independent anticancer MDM2 inhibitor comparison testicular germ cell tumor

Sempervirine cation (CAS 6882-99-1, C₁₉H₁₇N₂⁺) is the active cationic form of sempervirine, a pentacyclic yohimbane-type indole alkaloid originally isolated from Gelsemium sempervirens (Carolina jasmine) and Gelsemium elegans Benth. Structurally classified within the beta-carboline alkaloid family, it exists as a quaternary ammonium species conferring aqueous solubility distinct from neutral indole alkaloids.

Molecular Formula C19H17N2+
Molecular Weight 273.4 g/mol
CAS No. 6882-99-1
Cat. No. B030759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSempervirine cation
CAS6882-99-1
Molecular FormulaC19H17N2+
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4
InChIInChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1
InChIKeyUQVUEULZDJRMJR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Sempervirine Cation (CAS 6882-99-1): Structural Identity and Baseline Pharmacological Profile for Procurement Decisions


Sempervirine cation (CAS 6882-99-1, C₁₉H₁₇N₂⁺) is the active cationic form of sempervirine, a pentacyclic yohimbane-type indole alkaloid originally isolated from Gelsemium sempervirens (Carolina jasmine) and Gelsemium elegans Benth. [1] [2] Structurally classified within the beta-carboline alkaloid family, it exists as a quaternary ammonium species conferring aqueous solubility distinct from neutral indole alkaloids. Its pharmacological profile centers on dual mechanisms: inhibition of RNA polymerase I transcription via RPA194 destabilization leading to nucleolar stress, and selective inhibition of cancer DNA synthesis with minimal effects on DNA from healthy tissues. [3] [4]

Why In-Class Alkaloid Substitution Cannot Replace Sempervirine Cation in Targeted Anticancer Research


Generic substitution among beta-carboline or Gelsemium-derived alkaloids is precluded by several critical pharmacological divergences. Sempervirine cation demonstrates p53-independent cytotoxicity across both wild-type and null tumor lines, a property not shared by MDM2 inhibitors such as nutlin-3a. [1] Furthermore, sempervirine achieves tumor-selective killing without inducing DNA damage, unlike other RNA polymerase I inhibitors (e.g., BMH-21, amodiaquine, hernandonine) that cause genotoxic γH2AX foci. [1] Within the Gelsemium alkaloid family, sempervirine possesses a structurally distinct quaternary ammonium cation that confers unique nucleolar targeting and rRNA-binding properties absent in tertiary amine alkaloids such as gelsemine and koumine. [2] The quantitative evidence below substantiates that sempervirine cation cannot be functionally replaced by its closest structural or mechanistic analogs without loss of key differentiation features.

Quantitative Differentiation Evidence: Sempervirine Cation (CAS 6882-99-1) Versus Closest Comparators


p53-Independent Cytotoxicity: Sempervirine Cation vs. Nutlin-3a in Testicular Germ Cell Tumor Lines

Sempervirine demonstrates comparable cytotoxic potency across p53-wildtype, p53-mutant, and p53-null tumor cells, whereas the benchmark MDM2 inhibitor nutlin-3a loses efficacy as p53 function diminishes. In colony formation assays, sempervirine IC₅₀ ranged from 0.46 to 0.67 μM across all three testicular germ cell tumor (TGCT) lines irrespective of p53 status. In contrast, nutlin-3a IC₅₀ was approximately 1.7-fold higher in cisplatin-resistant 2102EP(R) cells and approximately 10-fold higher in p53-null NCCIT cells compared to p53-wildtype 2102EP(S) cells. [1] This p53-independent killing uniquely positions sempervirine for applications targeting p53-deficient malignancies.

p53-independent anticancer MDM2 inhibitor comparison testicular germ cell tumor

Tumor-Selective Cytotoxicity: Differential Killing of Cancer vs. Normal Cells by Sempervirine Cation

Sempervirine exhibits pronounced selectivity for tumor cells over non-transformed cells, a therapeutic window not consistently observed with conventional DNA-damaging chemotherapeutics. At concentrations that achieved strong inhibition of TGCT cell proliferation, sempervirine produced no significant antiproliferative effect on myometrial cells, adipose stromal cells (ASCs), or fibroblasts at early passages (p2–3). [1] By contrast, standard chemotherapeutic agents such as cisplatin typically exhibit cytotoxicity against both tumor and normal proliferating cells, contributing to dose-limiting toxicities.

tumor selectivity therapeutic window normal cell sparing

Non-Genotoxic Mechanism: Sempervirine Cation vs. DNA-Damaging RNA Polymerase I Inhibitors

Sempervirine inhibits rRNA synthesis and destabilizes RPA194 (the catalytic subunit of RNA polymerase I) without causing detectable DNA damage, a feature that distinguishes it from other RNA Pol I inhibitors. Immunofluorescence analysis confirmed no increase in γH2AX foci following sempervirine treatment, indicating absence of double-strand DNA breaks. [1] In contrast, BMH-21 and amodiaquine intercalate into DNA and affect RNA Pol I binding to rDNA, while hernandonine, another natural small molecule that destabilizes RPA194, produces measurable DNA damage effects. [1] [2] Sempervirine accumulates preferentially within nucleoli and binds rRNA rather than genomic DNA, providing a mechanistic basis for its non-genotoxic profile.

non-genotoxic anticancer RNA polymerase I inhibition nucleolar stress

Cisplatin Synergy: Sempervirine Cation Restores Sensitivity in Chemoresistant Tumor Cells

Sempervirine synergizes with cisplatin to restore chemosensitivity in cisplatin-resistant testicular germ cell tumor cells. The cisplatin IC₅₀ for sensitive 2102EP(S) and p53-null NCCIT cells was approximately 3.3 μM, while over 70% of cisplatin-resistant 2102EP(R) cells remained viable at this concentration. Co-administration of sempervirine at 1.6 μM fully restored the cisplatin sensitivity threshold (3.3 μM) in 2102EP(R) cells, effectively eliminating the resistance phenotype. [1] This cisplatin-resensitization effect was not observed with nutlin-3a in p53-null settings, highlighting sempervirine's unique utility in resistant disease models.

cisplatin resistance reversal TGCT synergy combination chemotherapy

Sorafenib Dose-Reduction Synergy: Sempervirine Cation in Hepatocellular Carcinoma Xenografts

In an in vivo hepatocellular carcinoma (HCC) xenograft model, sempervirine combined with low-dose sorafenib (10 mg/kg) produced antitumor efficacy superior to that of high-dose sorafenib monotherapy (30 mg/kg). [1] This dose-reduction synergy was evidenced by significantly reduced tumor growth rate and size, increased TUNEL-positive apoptotic cells, and decreased Ki67-positive proliferating cells in the combination group compared to both vehicle control and sorafenib monotherapy. No body weight loss was observed in sempervirine-treated mice, indicating tolerability. [1] Mechanistically, sempervirine inactivated the Wnt/β-catenin pathway, downregulating survivin, cyclin D1, and c-Myc, complementing sorafenib's kinase inhibition profile.

HCC combination therapy sorafenib synergy Wnt/β-catenin pathway

Structure-Activity Relationship: Sempervirine Cation vs. 10-Fluorosempervirine and Other Synthetic Analogues

Systematic structure-activity relationship (SAR) studies identified sempervirine as the foundational scaffold, with the synthetic analogue 10-fluorosempervirine (compound 38) exhibiting 2.3-fold to 3.4-fold enhanced cytotoxic potency across Raji, MDA-MB-231, and HeLa cancer cell lines relative to the parent compound. [1] Crucially, compounds lacking an aromatic central ring (8, 12, 20, 27, 28, 35, 36, 42, 44–49) were completely inactive at 10 μM, establishing that extended planarity of the pentacyclic core is essential for biological activity. [1] Sempervirine itself demonstrated EC₅₀ values of 2.7 μM (Raji), 1.77 μM (MDA-MB-231), and 1.96 μM (HeLa). This SAR framework provides a rational basis for selecting sempervirine as the reference standard against which all synthetic analogues must be benchmarked.

sempervirine SAR 10-fluorosempervirine cytotoxicity structure-activity

High-Impact Application Scenarios for Sempervirine Cation (CAS 6882-99-1) in Preclinical Research and Drug Development


p53-Null and p53-Mutant Oncology Models: Bypassing Genotype-Dependent Resistance

Sempervirine is uniquely suited for in vitro and in vivo oncology studies in p53-deficient tumor models where standard MDM2 inhibitors (e.g., nutlin-3a) fail. With IC₅₀ values of 0.46–0.67 μM maintained across p53-wt, p53-mutant, and p53-null TGCT lines, sempervirine enables mechanistic studies of p53-independent cell death pathways including nucleolar stress and E2F1/pRB signaling. [1] This scenario is particularly relevant for laboratories studying the >50% of human cancers harboring p53 mutations.

Combination Therapy Development: Cisplatin-Resistant Germ Cell Tumor Models

Sempervirine at 1.6 μM fully restores cisplatin sensitivity in previously resistant TGCT cells without inducing DNA damage, enabling preclinical combination regimen design that addresses platinum resistance without compounding genotoxic burden. [1] This application is directly relevant to testicular cancer research programs seeking to overcome cisplatin resistance, a clinical challenge in refractory germ cell tumors.

HCC Sorafenib-Sparing Combination Regimens: Preclinical In Vivo Efficacy Testing

Sempervirine enables a 3-fold sorafenib dose reduction (from 30 mg/kg to 10 mg/kg) in HCC xenograft models while achieving superior antitumor efficacy compared to high-dose sorafenib monotherapy, as evidenced by reduced tumor growth, increased apoptosis (TUNEL), and decreased proliferation (Ki67). [2] This application supports preclinical programs aiming to mitigate sorafenib dose-limiting toxicities through mechanism-based combination strategies targeting the Wnt/β-catenin pathway.

Non-Genotoxic Nucleolar Stress Research: Clean Mechanistic Probing of RNA Polymerase I Inhibition

Sempervirine's demonstrated absence of γH2AX foci induction and its preferential nucleolar rRNA binding without genomic DNA intercalation make it the preferred tool compound for investigating RNA Pol I inhibition and nucleolar stress signaling without confounding DNA damage response activation. [1] This contrasts with BMH-21, amodiaquine, and hernandonine, all of which induce measurable DNA damage. [1] Researchers studying ribosome biogenesis inhibition, nucleolar remodeling, and MDM2-dependent and independent stress responses will obtain cleaner mechanistic data using sempervirine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sempervirine cation

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.